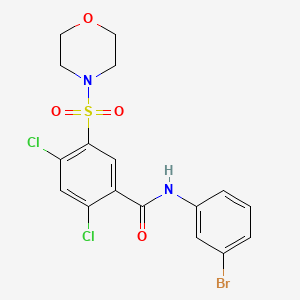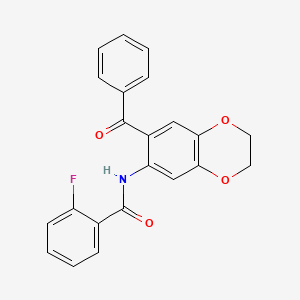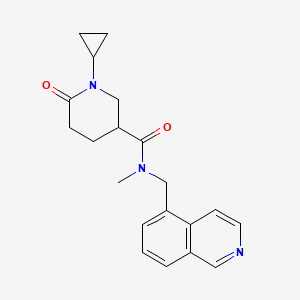
N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-345541, is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex. IKK is a key regulator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a critical role in various physiological and pathological processes, including inflammation, immune response, cell survival, and cancer. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, such as arthritis, asthma, inflammatory bowel disease, and cancer.
Mécanisme D'action
BMS-345541 selectively targets the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB signaling pathway is activated in response to various stimuli, such as cytokines, growth factors, and microbial products, and plays a critical role in various physiological and pathological processes, including inflammation, immune response, cell survival, and cancer. The activation of the NF-κB signaling pathway requires the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, by the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide complex. BMS-345541 specifically inhibits the activity of the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamideβ subunit of the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide complex, thereby preventing the phosphorylation and degradation of IκBα and the subsequent activation of NF-κB.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects in different cell types and tissues. In synovial fibroblasts and macrophages, BMS-345541 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), and the expression of matrix metalloproteinases (MMPs), which are involved in joint destruction in arthritis. In airway epithelial cells and smooth muscle cells, BMS-345541 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-8, eotaxin, and RANTES, and the expression of adhesion molecules, which are involved in airway inflammation and hyperresponsiveness in asthma. In intestinal epithelial cells and immune cells, BMS-345541 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, interferon-γ (IFN-γ), and interleukin-17 (IL-17), and the expression of chemokines, which are involved in intestinal inflammation and damage in inflammatory bowel disease. In cancer cells, BMS-345541 has been shown to induce cell cycle arrest and apoptosis, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and XIAP, and the activation of survival pathways, such as AKT and ERK.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-345541 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamideβ subunit of the N-(3-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide complex, which allows for specific inhibition of the NF-κB signaling pathway without affecting other signaling pathways. Another advantage is its low toxicity and good pharmacokinetic properties, which allow for in vivo studies in animal models. However, one of the limitations is its relatively low potency, which requires higher concentrations and longer exposure times for effective inhibition of the NF-κB signaling pathway. Another limitation is its limited solubility in aqueous solutions, which requires the use of organic solvents or vehicle controls in some experiments.
Orientations Futures
BMS-345541 has shown promising therapeutic potential in various diseases, and further research is needed to explore its clinical applications. Some of the future directions for BMS-345541 research include:
1. Optimization of the synthesis process and development of more potent and selective analogs of BMS-345541.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and other therapeutic effects of BMS-345541.
3. Evaluation of the efficacy and safety of BMS-345541 in animal models of arthritis, asthma, inflammatory bowel disease, and cancer.
4. Development of drug delivery systems and formulations for BMS-345541 to improve its solubility, bioavailability, and tissue distribution.
5. Investigation of the potential synergistic effects of BMS-345541 with other anti-inflammatory, anti-tumor, or immunomodulatory agents.
6. Identification of biomarkers or predictive factors for the response to BMS-345541 treatment in different diseases and patient populations.
7. Translation of preclinical findings into clinical trials to evaluate the safety and efficacy of BMS-345541 as a novel therapeutic agent.
Méthodes De Synthèse
BMS-345541 can be synthesized by a multi-step organic synthesis process, which involves the reaction of 3-bromophenylboronic acid with 2,4-dichloro-5-nitrobenzenesulfonyl chloride to obtain the intermediate 3-bromophenyl-2,4-dichloro-5-nitrobenzenesulfonate. The intermediate is then reduced to the corresponding amine using palladium-catalyzed hydrogenation. The final product, BMS-345541, is obtained by reacting the amine with 4-morpholinylsulfonyl chloride in the presence of a base.
Applications De Recherche Scientifique
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, such as arthritis, asthma, inflammatory bowel disease, and cancer. In arthritis, BMS-345541 has been shown to reduce joint inflammation and bone destruction by inhibiting the activation of NF-κB signaling pathway in synovial fibroblasts and macrophages. In asthma, BMS-345541 has been shown to reduce airway inflammation and hyperresponsiveness by inhibiting the production of pro-inflammatory cytokines and chemokines in airway epithelial cells and smooth muscle cells. In inflammatory bowel disease, BMS-345541 has been shown to reduce intestinal inflammation and damage by inhibiting the activation of NF-κB signaling pathway in intestinal epithelial cells and immune cells. In cancer, BMS-345541 has been shown to inhibit the growth and survival of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl2N2O4S/c18-11-2-1-3-12(8-11)21-17(23)13-9-16(15(20)10-14(13)19)27(24,25)22-4-6-26-7-5-22/h1-3,8-10H,4-7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZAVBSIMKZPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC(=CC=C3)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362464 | |
| Record name | N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5346-88-3 | |
| Record name | N-(3-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)


![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine](/img/structure/B6032834.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6032850.png)
![3,3'-[1,2-ethanediylbis(imino-1-ethyl-1-ylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B6032860.png)
![2-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6032864.png)
![N,N-diethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine hydrochloride](/img/structure/B6032867.png)
![1-(3,5-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6032873.png)
![2-thiophenecarbaldehyde [5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6032877.png)